molecular formula C15H12F4N4O2 B611606 (S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide CAS No. 2168525-92-4

(S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide

Cat. No. B611606
M. Wt: 356.2806
InChI Key: YDRMSDHDYRAUBR-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves understanding the structure of the compound, including its stereochemistry and functional groups.



Chemical Reactions Analysis

This involves understanding the reactions that the compound can undergo, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This involves understanding the compound’s properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Enantioseparation and Analytical Methods

Research has developed high-performance liquid chromatographic methods for the enantioseparation of (R,S)-bicalutamide and its analogs, including (S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide. This involves using various types of columns and optimizing mobile-phase compositions to achieve the best resolution and determine the sequence of elution of enantiomers (Török et al., 2005).

Quantum Mechanical and Spectroscopic Studies

The compound has been characterized using various spectroscopic techniques and quantum mechanical studies. This includes FT-IR, FT-RAMAN, UV, 1H NMR, and 13C NMR spectral analysis. Calculations using density functional theory help in understanding its molecular geometry and electronic properties. Molecular docking studies are also conducted to explore its potential biological activities (Chandralekha et al., 2019).

Synthesis and Structural Characterization

The synthesis and structural characterization of various derivatives of this compound have been extensively studied. These studies involve synthesizing novel derivatives and determining their structures using techniques like X-ray crystallography, NMR spectroscopy, and others, contributing significantly to understanding its chemical behavior and potential applications (Kariuki et al., 2022).

Biological Activities and Applications

Several studies have synthesized derivatives of this compound and evaluated their biological activities, such as antimicrobial and antifungal properties. This research is crucial in exploring the compound's potential as a therapeutic agent in various medical applications (Shah et al., 2018).

Safety And Hazards

This involves understanding the safety precautions that need to be taken when handling the compound, including its toxicity and flammability.


Future Directions

This involves understanding the potential applications of the compound and areas for future research.


properties

IUPAC Name

(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluoropyrazol-1-yl)-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F4N4O2/c1-14(25,8-23-7-10(16)6-21-23)13(24)22-11-3-2-9(5-20)12(4-11)15(17,18)19/h2-4,6-7,25H,8H2,1H3,(H,22,24)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRMSDHDYRAUBR-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CN1C=C(C=N1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
(S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide
Reactant of Route 3
Reactant of Route 3
(S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide
Reactant of Route 4
Reactant of Route 4
(S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide
Reactant of Route 5
Reactant of Route 5
(S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide
Reactant of Route 6
Reactant of Route 6
(S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.